P8RI

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

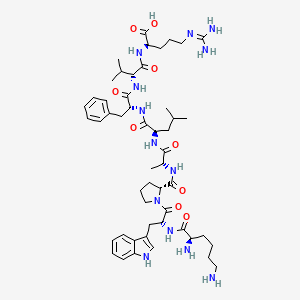

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H77N13O9/c1-29(2)25-38(45(67)61-39(26-32-15-7-6-8-16-32)46(68)63-42(30(3)4)48(70)59-37(50(72)73)20-13-23-56-51(54)55)60-43(65)31(5)58-47(69)41-21-14-24-64(41)49(71)40(62-44(66)35(53)18-11-12-22-52)27-33-28-57-36-19-10-9-17-34(33)36/h6-10,15-17,19,28-31,35,37-42,57H,11-14,18,20-27,52-53H2,1-5H3,(H,58,69)(H,59,70)(H,60,65)(H,61,67)(H,62,66)(H,63,68)(H,72,73)(H4,54,55,56)/t31-,35-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYOOXZYRDPHLW-PJJIIYKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H77N13O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1016.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of P8RI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P8RI is a synthetic, retro-inverso peptide that acts as a potent agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31. By mimicking the function of a natural CD31 ligand, this compound restores the receptor's crucial homeostatic and immunomodulatory signaling pathways. This mechanism holds significant therapeutic potential in various applications, including the prevention of thrombosis and inflammation on endovascular stents and the mitigation of antibody-mediated rejection in organ transplantation. This guide provides an in-depth analysis of the molecular mechanisms, signaling cascades, and experimental validation of this compound's action.

Introduction to this compound and its Target, CD31

This compound is an 8-amino acid, retro-inverso peptide with the sequence H-kwpalfvr-OH. The retro-inverso modification, which involves reversing the sequence of D-amino acids, confers resistance to proteases, enhancing its stability and bioavailability in vivo.

This compound's therapeutic effects are mediated through its interaction with CD31, a 130 kDa transmembrane glycoprotein predominantly expressed on the surface of endothelial cells, platelets, and various leukocyte subsets. CD31 plays a critical role in maintaining vascular homeostasis, modulating immune responses, and regulating cell adhesion and migration. Its function is largely dependent on the phosphorylation of two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within its cytoplasmic domain.

Under conditions of strong immune stimulation or inflammation, the extracellular domain of CD31 can be cleaved by proteases, leading to a loss of its regulatory function. This compound is designed to specifically bind to the juxtamembrane region of the CD31 ectodomain, a site that becomes more accessible on cells with cleaved CD31. This binding event is thought to stabilize the clustering of truncated CD31 molecules, thereby restoring the receptor's inhibitory signaling capacity.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the restoration of CD31's inhibitory signaling cascade. In a healthy state, the engagement of CD31 on interacting cells triggers a "leave-me-alone" signal that dampens cellular activation. When CD31 is cleaved during an inflammatory response, this inhibitory function is lost.

This compound acts as a CD31 agonist by binding to the remaining juxtamembrane portion of the cleaved receptor. This binding is believed to induce a conformational change and clustering of CD31 molecules, which facilitates the phosphorylation of the tyrosine residues within the ITIMs in the cytoplasmic tail.

Signaling Pathways

Upon this compound-induced activation of CD31, a downstream signaling cascade is initiated, leading to the suppression of cellular activation. The key steps in this pathway are:

-

ITIM Phosphorylation: The clustering of CD31 molecules facilitates the phosphorylation of tyrosine residues within its two ITIMs.

-

Recruitment of Phosphatases: The phosphorylated ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-1 and SHP-2.

-

Dephosphorylation of Signaling Intermediates: Recruited SHP-1 and SHP-2 dephosphorylate key downstream signaling molecules involved in cellular activation pathways, thereby attenuating the activating signals.

Quantitative Data

While extensive research has been conducted on the qualitative effects of this compound, publicly available quantitative data on its direct binding affinity and functional potency are limited. The following table summarizes the available quantitative information.

| Parameter | Value | Assay/Context | Reference |

| IC50 | 150 µg/ml | hERG tail current amplitude | [1] |

| In Vivo Efficacy | Reduction in Donor-Specific Antibodies (MFI 344 vs 741) | Rat Aortic Allograft Model | [2][3] |

| In Vivo Efficacy | Increased Media Nuclear Density (3.4 x 10-5 vs 2.2 x 10-5 nuclei/px2) | Rat Aortic Allograft Model | [2][3] |

| In Vivo Efficacy | Increased Media Surface Area (2.33 x 106 vs 2.02 x 106 px2) | Rat Aortic Allograft Model | [2][3] |

MFI: Mean Fluorescence Intensity

Experimental Protocols

In Vivo Administration of this compound in a Rat Aortic Allograft Model

This protocol describes the administration of this compound to assess its efficacy in preventing antibody-mediated rejection.[2][3]

-

Animal Model: A rat model of orthotopic aortic allograft is used.

-

Anesthesia: Rats are induced with 4% isoflurane and maintained on 2% isoflurane.

-

Analgesia: Buprenorphine is administered via intraperitoneal injection (0.03 mg/kg) preoperatively and every 8 hours postoperatively.

-

This compound Administration:

-

This compound is administered subcutaneously at a dose of 2.5 mg/kg/day.

-

Treatment is continued for 28 days.

-

Control animals receive subcutaneous injections of phosphate-buffered saline.

-

-

Outcome Assessment:

-

Blood is collected at 28 days to quantify circulating donor-specific antibodies (DSAs).

-

Aortic allografts are harvested for histologic and immunohistochemical analysis of antibody-mediated lesions.

-

This compound Coating of Endovascular Stents

This protocol outlines a method for coating nitinol flow-diverting stents with this compound.[4]

-

Surface Preparation: Nitinol disks or stents are cleaned and prepared for coating.

-

Polydopamine Intermediate Layer:

-

The stents are immersed in a solution of polydopamine to create an adhesive intermediate layer.

-

-

Peptide Coating:

-

After washing, the stents are immersed in a solution of the this compound peptide (50 µM in sterile water).

-

The reaction is allowed to proceed for 30 minutes with stirring.

-

-

Control Groups: Bare-metal (uncoated) and polydopamine-coated stents are used as controls.

In Vitro Macrophage Polarization Assay

This protocol can be adapted to investigate the effect of this compound on macrophage polarization.

-

Cell Culture:

-

Bone marrow-derived macrophages (BMDMs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF.

-

-

Polarization:

-

For M1 polarization, BMDMs are stimulated with LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

For M2 polarization, BMDMs are stimulated with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

This compound is added at various concentrations to the culture medium during the polarization process.

-

-

Analysis:

-

After 24-48 hours, macrophage phenotype is assessed by analyzing the expression of specific cell surface markers (e.g., CD86 for M1, CD206 for M2) using flow cytometry.

-

The secretion of cytokines (e.g., TNF-α for M1, IL-10 for M2) in the culture supernatant is measured by ELISA.

-

Conclusion

This compound represents a promising therapeutic peptide that leverages a novel mechanism of action by restoring the inhibitory function of the CD31 receptor. Its ability to modulate immune and inflammatory responses has been demonstrated in preclinical models of vascular injury and transplantation. Further research is warranted to fully elucidate its quantitative pharmacological profile and to translate its therapeutic potential into clinical applications.

References

P8RI: A Novel CD31 Agonist for Targeted Immunomodulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

P8RI is a synthetic, retro-inverso peptide that acts as a potent agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31. By mimicking the natural ligand of CD31, this compound restores its crucial immunomodulatory functions, which are often compromised in inflammatory and autoimmune conditions. This document provides a comprehensive overview of this compound, its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of the associated signaling pathways. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel immunomodulatory therapeutics.

Introduction to this compound and its Target: CD31

CD31 is a 130 kDa transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and various leukocyte populations. It plays a critical role in maintaining vascular homeostasis and regulating immune responses. The immunomodulatory function of CD31 is primarily mediated through its cytoplasmic tail, which contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs).

Under normal physiological conditions, homophilic engagement of CD31 (i.e., CD31 on one cell binding to CD31 on another) leads to the phosphorylation of these ITIMs. This, in turn, recruits Src homology 2 (SH2) domain-containing phosphatases, principally SHP-1 and SHP-2, to the cell membrane. The activation of these phosphatases initiates a signaling cascade that dampens excessive immune cell activation and inflammatory responses.

However, during severe inflammation, the extracellular domain of CD31 can be cleaved, leading to a loss of its regulatory function. This compound is an eight-amino-acid retro-inverso peptide designed to bind to the juxtamembrane region of the CD31 ectodomain. This binding restores the clustering of CD31 and its subsequent inhibitory signaling, making this compound a promising therapeutic agent for conditions characterized by dysregulated immune responses.[1][2] The retro-inverso nature of the peptide, composed of D-amino acids in reversed sequence, confers resistance to plasma proteases, enhancing its bioavailability and therapeutic potential.[2]

Quantitative Data on the Immunomodulatory Functions of this compound

Preclinical studies have demonstrated the significant immunomodulatory effects of this compound in various models. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Aortic Allograft[3]

| Parameter | Control Group | This compound-Treated Group | Percentage Change |

| Donor-Specific Antibodies (MFI) | 741 | 344 | -53.6% |

| Density of Nuclei in Media (nuclei/px²) | 2.2 x 10⁻⁵ | 3.4 x 10⁻⁵ | +54.5% |

| Media Surface Area (px²) | 2.02 x 10⁶ | 2.33 x 10⁶ | +15.3% |

MFI: Mean Fluorescence Intensity

Table 2: In Vitro Effects of CD31-Mimetic Coating on Endothelial and Blood Cell Activation[4]

| Soluble Marker | Outcome |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Significantly Reduced |

| Interleukin-6 (IL-6) | Significantly Reduced |

| Interleukin-8 (IL-8) | Significantly Reduced |

| E-selectin | Significantly Reduced |

| Tissue Factor | Significantly Reduced |

| CD40L | Significantly Reduced |

| Macrophage Inflammatory Protein-1 alpha (MIP-1α) | Significantly Reduced |

| Tissue Factor Pathway Inhibitor (TFPI) | Significantly Increased |

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by activating the CD31 signaling pathway. The binding of this compound to the CD31 ectodomain mimics homophilic engagement, initiating a cascade of intracellular events that ultimately suppress pro-inflammatory signaling.

The Core CD31 Signaling Pathway

The primary mechanism of CD31-mediated inhibition involves the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[3][4] Upon this compound-induced clustering of CD31, the ITIMs in its cytoplasmic tail are phosphorylated. These phosphotyrosine residues serve as docking sites for the SH2 domains of SHP-1 and SHP-2, bringing these phosphatases to the plasma membrane where they can dephosphorylate key signaling intermediates in various activating pathways.[3][4]

Crosstalk with NF-κB and MAPK Pathways

While direct modulation of NF-κB and MAPK pathways by this compound is an area of ongoing research, the known functions of CD31 and its downstream effectors, SHP-1 and SHP-2, allow for the formulation of a well-supported hypothetical model. The NF-κB and MAPK signaling pathways are central to the inflammatory response, leading to the transcription of pro-inflammatory cytokines and adhesion molecules.

SHP-2 has been shown to be a positive regulator of the Ras-MAPK pathway.[5] However, the overall effect of CD31 engagement is inhibitory to inflammation. This suggests that the recruitment of SHP-1 and the context-dependent actions of SHP-2 on other signaling nodes likely lead to a net reduction in pro-inflammatory signaling. For instance, by dephosphorylating upstream activators of NF-κB and p38/JNK MAPK pathways, this compound-activated CD31 signaling can effectively suppress the production of inflammatory mediators. Conversely, CD31 signaling has been shown to promote cell survival through the Erk MAPK pathway.[6][7]

Experimental Protocols

The following sections provide an overview of the methodologies used in the key preclinical studies of this compound.

In Vivo Rat Model of Aortic Allograft[3]

-

Animal Model: A well-established rat model of orthotopic aortic allograft was utilized.

-

Treatment: this compound was administered daily for 28 days post-transplantation.

-

Assessment of Humoral Response: Circulating donor-specific antibodies (DSAs) were quantified using flow cytometry to assess the alloimmune humoral response.

-

Histological Analysis: Aortic allografts were harvested at the end of the treatment period. Histologic and immunohistochemical analyses were performed to evaluate antibody-mediated lesions, including measurements of the density of nuclei in the media and the media surface area.

In Vitro Assessment of Endothelial Cell and Blood Element Activation[4]

-

Surface Preparation: Cobalt Chromium discs were coated with the CD31-mimetic peptide this compound.

-

Endothelial Cell Culture: Primary human coronary artery endothelial cells (HCAECs) were seeded at a density of 1 x 10⁵ cells/cm² onto the this compound-coated discs and cultured for 48 hours.

-

Analysis of Soluble Markers: The supernatant from the HCAEC cultures was collected, and the concentration of various soluble coagulation and inflammation factors was quantified using multiplex immunoassays.

-

Blood Element Interaction: Whole blood was incubated with the this compound-coated discs under continuous rotation for 1 hour. Plasma was then isolated, and the levels of released soluble markers were quantified.

Conclusion and Future Directions

This compound represents a targeted and innovative approach to immunomodulation. By specifically activating the CD31 inhibitory pathway, this compound has demonstrated the potential to reduce harmful immune responses in preclinical models of antibody-mediated rejection and vascular inflammation. The quantitative data presented in this guide underscore its potent effects on both humoral and cellular aspects of immunity.

Future research should focus on further elucidating the precise molecular interactions of this compound with the CD31 receptor and a more detailed characterization of its impact on downstream signaling pathways, including NF-κB and MAPK. Additionally, expanding the evaluation of this compound to other models of autoimmune and inflammatory diseases will be crucial in defining its full therapeutic potential. The favorable safety profile and targeted mechanism of action make this compound a compelling candidate for further development as a novel therapeutic for a range of immune-mediated disorders.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CD31 is a key coinhibitory receptor in the development of immunogenic dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ig gene-like molecule CD31 plays a nonredundant role in the regulation of T-cell immunity and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD31 signals confer immune privilege to the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

The P8RI Peptide: A Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

P8RI is a synthetic, retro-inverso peptide that acts as a potent agonist of the CD31 receptor. Comprised of D-amino acids, it exhibits enhanced stability and resistance to proteolysis, making it a promising therapeutic candidate for a range of inflammatory and cardiovascular diseases. This technical guide provides an in-depth overview of the structure, synthesis, and mechanism of action of the this compound peptide. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside a summary of key quantitative data from preclinical studies. Furthermore, the signaling pathway modulated by this compound is visualized to facilitate a deeper understanding of its biological function.

Introduction

This compound, also known as D-P8RI, is a biomimetic peptide designed to target the juxtamembrane region of the CD31 ectodomain. CD31, or Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a crucial transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and various immune cells. It plays a vital role in maintaining vascular homeostasis and modulating immune responses. The agonistic action of this compound on CD31 restores the receptor's natural inhibitory signaling pathway, leading to immunosuppressive and anti-inflammatory effects. Its retro-inverso structure, composed of D-amino acids in reversed sequence, confers significant resistance to degradation by plasma proteases, a key advantage for therapeutic applications.

This compound Peptide: Core Structure and Properties

The this compound peptide is an octapeptide with the amino acid sequence H-kwpalfvr-OH. A defining feature of this compound is its retro-inverso design, meaning it is composed of D-amino acids arranged in the reverse order of a native peptide sequence. This modification maintains the spatial orientation of the side chains, allowing for effective receptor binding while providing proteolytic stability.

| Property | Value | Reference |

| Sequence | H-kwpalfvr-OH | |

| Chirality | D-amino acids | |

| Type | Retro-inverso peptide | |

| Molecular Formula | C₅₁H₇₇N₁₃O₉ | |

| Molecular Weight | 1016.25 g/mol | |

| Function | CD31 Agonist |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Val-OH, Fmoc-D-Phe-OH, Fmoc-D-Leu-OH, Fmoc-D-Ala-OH, Fmoc-D-Pro-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Lys(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected D-amino acid (Fmoc-D-Arg(Pbf)-OH) in DMF.

-

Add DIC and OxymaPure to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent D-amino acid in the sequence (Val, Phe, Leu, Ala, Pro, Trp, Lys).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours at room temperature.

-

Filter the resin and collect the cleavage solution.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Equipment and Reagents:

-

Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

UV detector

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Chromatography:

-

Inject the dissolved crude peptide onto the column.

-

Apply a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Biophysical Characterization

Instrument:

-

MALDI-TOF or ESI-LC/MS

Procedure:

-

Sample Preparation: Dissolve the purified this compound in an appropriate solvent (e.g., 50% ACN with 0.1% TFA).

-

MALDI-TOF Analysis:

-

Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto the MALDI target plate and allow it to dry.

-

Acquire the mass spectrum in positive ion mode.

-

-

ESI-LC/MS Analysis:

-

Inject the peptide solution into the LC-MS system.

-

Separate the peptide on a C18 column with a suitable gradient.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound.

Instrument:

-

CD Spectropolarimeter

Procedure:

-

Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in 10 mM phosphate buffer (pH 7.4).

-

Data Acquisition:

-

Record the CD spectrum from 190 to 260 nm in a 1 mm path length quartz cuvette.

-

Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm.

-

Average three scans for each measurement.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Analyze the secondary structure content using deconvolution software (e.g., CONTINLL, SELCON3).

-

Instrument:

-

High-resolution NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Experiments should be performed at a constant temperature (e.g., 298 K).

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances using the TOCSY and NOESY spectra.

-

Identify through-space NOE correlations to determine inter-proton distances.

-

Use the distance restraints to calculate the 3D structure of this compound using molecular dynamics and simulated annealing protocols.

-

Mechanism of Action and Signaling Pathway

This compound functions as a CD31 agonist, binding to the juxtamembranous portion of the CD31 extracellular domain. This binding event is thought to stabilize CD31 dimers and promote the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD31.

Upon phosphorylation, these ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing protein-tyrosine phosphatases, primarily SHP-1 and SHP-2. The recruitment and activation of these phosphatases lead to the dephosphorylation of downstream signaling molecules involved in pro-inflammatory pathways, thereby attenuating the inflammatory response.

Below is a diagram illustrating the proposed signaling pathway initiated by this compound binding to CD31.

Caption: this compound peptide signaling pathway.

Quantitative Data Summary

The therapeutic potential of this compound has been evaluated in various preclinical models. The following table summarizes key quantitative findings from a study investigating the effect of this compound in a rat model of aortic allograft rejection.

| Parameter | Control Group | This compound-Treated Group | p-value |

| Donor-Specific Antibodies (MFI) | 741 | 344 | < 0.05 |

| Density of Nuclei in Media (nuclei/px²) | 2.2 x 10⁻⁵ | 3.4 x 10⁻⁵ | < 0.05 |

| Media Surface Area (px²) | 2.02 x 10⁶ | 2.33 x 10⁶ | < 0.05 |

MFI: Mean Fluorescence Intensity

These data indicate that this compound treatment significantly reduces the alloimmune response and promotes structural preservation of the aortic allograft.

Logical Workflow for this compound Characterization

The comprehensive characterization of the this compound peptide follows a logical workflow, from initial synthesis to final structural elucidation.

Caption: Experimental workflow for this compound characterization.

Conclusion

The this compound peptide represents a significant advancement in the field of targeted immunomodulation. Its unique retro-inverso structure provides enhanced stability, a critical attribute for therapeutic development. The detailed protocols and structural information provided in this guide serve as a valuable resource for researchers and drug development professionals working on this compound and other CD31-targeting agents. The promising preclinical data underscore the potential of this compound as a novel therapeutic for a variety of inflammatory and cardiovascular conditions, warranting further investigation and clinical development.

Technical Guide: P8RI's Mechanism of Action and Effect on Endothelial Cell Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endothelial cell (EC) homeostasis is critical for vascular health, and its disruption is a key event in the pathogenesis of thromboinflammatory responses to endovascular devices like stents. The synthetic peptide P8RI, a CD31 agonist, has emerged as a promising agent for promoting biocompatibility and vascular healing. This compound functions by mimicking the homeostatic signaling of the native CD31 receptor, a crucial transmembrane protein expressed on endothelial cells, platelets, and leukocytes. When immobilized on medical device surfaces, this compound promotes the rapid endothelialization, reduces inflammation, and prevents thrombosis. This guide provides an in-depth overview of the molecular mechanism of this compound, its effects on endothelial cell function, and the experimental protocols used to evaluate its efficacy.

This compound and the CD31 Signaling Pathway

This compound is a synthetic peptide designed to bind to the juxtamembrane extracellular sequence of CD31 (also known as PECAM-1), acting as a functional agonist.[1][2] CD31 is a key regulator of vascular homeostasis, and its engagement is critical for maintaining a quiescent, anti-thrombotic endothelial surface.[1][3] Under inflammatory conditions or following vascular injury (e.g., stent implantation), CD31 can be cleaved, leading to a loss of its protective function.[4] this compound restores this function by stabilizing CD31 clustering and initiating a downstream signaling cascade that promotes cell survival and reduces inflammatory responses.[1][5]

The primary signaling mechanism initiated by this compound engagement with CD31 involves the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the cytoplasmic tail of CD31.[6] This phosphorylation event creates docking sites for the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP-2).[3][6] The recruitment of SHP-2 is a critical step that leads to the activation of pro-survival pathways, including the Akt and Erk signaling cascades.[3][7]

Activated Akt plays a central role in promoting EC survival by phosphorylating and thereby inhibiting the Forkhead box protein O3 (FoxO3), a transcription factor that drives the expression of pro-apoptotic genes.[3][7] By preventing FoxO3 nuclear localization, the this compound-CD31-SHP-2-Akt axis suppresses apoptosis and up-regulates anti-apoptotic molecules, conferring a survival advantage to endothelial cells under stress.[3][7][8]

Quantitative Effects of this compound on Endothelial Cells

In vitro and in vivo studies have quantified the beneficial effects of this compound on endothelial cells and the vascular environment. When coated on cobalt-chromium (CoCr) discs, this compound significantly modulates the behavior of Human Coronary Artery Endothelial Cells (HCAECs).

Modulation of Soluble Factor Release

This compound coatings alter the secretome of endothelial cells, shifting it from a pro-inflammatory and pro-thrombotic state to an anti-inflammatory and anti-coagulant one.

Table 1: Effect of this compound Coating on Soluble Factor Release by HCAECs

| Soluble Factor | Effect of this compound Coating | Control Surface | Reference |

|---|---|---|---|

| Plasminogen Activator Inhibitor-1 (PAI-1) | Significantly Reduced | Bare Metal, Linker Arm Only | [1] |

| Interleukin-6 (IL-6) | Significantly Reduced | Bare Metal, Linker Arm Only | [1] |

| Interleukin-8 (IL-8) | Significantly Reduced | Bare Metal, Linker Arm Only | [1] |

| E-selectin | Significantly Reduced | Bare Metal, Linker Arm Only | [1] |

| Tissue Factor Pathway Inhibitor (TFPI) | Significantly Increased | Bare Metal, Linker Arm Only | [1] |

Data derived from HCAECs cultured for 48 hours on coated CoCr discs. Linker arms used were poly(ethylene glycol) or polydopamine.

Enhancement of Endothelial Cell Adhesion and Phenotype

This compound surfaces promote the attachment and healthy phenotype of endothelial cells, which is crucial for the rapid endothelialization of implanted devices.

Table 2: Effect of this compound Coating on HCAEC Adhesion and Phenotype

| Parameter | Effect of this compound Coating | Control Surface | Reference |

|---|---|---|---|

| Adherent Cell Number (nuclei/µm²) | Significantly Greater | Bare Metal | [1] |

| CD31 Expression at Cell-Cell Border | Significantly Greater | Bare Metal | [1] |

Data derived from HCAECs cultured on coated CoCr discs.

In Vivo Effects in a Rat Aortic Allograft Model

In a rat model of antibody-mediated rejection, systemic administration of this compound demonstrated protective effects on the vascular allograft.

Table 3: In Vivo Effects of this compound in a Rat Aortic Allograft Model

| Parameter | This compound-Treated | Control | Reference |

|---|---|---|---|

| Donor-Specific Antibodies (MFI) | 344 | 741 | [4][9] |

| Density of Nuclei in Media (nuclei/px²) | 3.4 x 10⁻⁵ | 2.2 x 10⁻⁵ | [4][9] |

| Media Surface Area (px²) | 2.33 x 10⁶ | 2.02 x 10⁶ | [4][9] |

Data from a rat model of orthotopic aortic allograft with this compound administered for 28 days.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound.

Surface Coating with this compound Peptide

This protocol describes a common method for immobilizing this compound onto a substrate, such as a metal disc or stent, for cell culture experiments. The use of a polydopamine (PDA) linker is a robust and widely applicable technique.[2][10]

Methodology:

-

Substrate Cleaning: Metal discs (e.g., Cobalt-Chromium or Nitinol) are rigorously cleaned, often via ultrasonication in acidic water or ethanol, to remove contaminants.

-

Polydopamine Layer: The clean, dry substrate is immersed in a freshly prepared solution of dopamine hydrochloride (e.g., 2 mg/mL in a buffered solution like Tris, pH 8.5) and incubated for several hours at room temperature to allow for the self-assembly of a thin polydopamine film.

-

Rinsing: The PDA-coated surface is thoroughly rinsed with deionized water to remove non-adherent polymer.

-

Peptide Immobilization: The PDA-coated surface is incubated with a solution of this compound peptide in a suitable buffer (e.g., PBS) for several hours or overnight. The catechol groups in the PDA layer facilitate covalent attachment of the peptide.

-

Final Wash: The surface is washed extensively with buffer and sterile deionized water to remove any unbound peptide and then dried under sterile conditions.

Endothelial Cell Culture on Coated Surfaces

This protocol details the culturing of primary human endothelial cells on this compound-coated surfaces to assess cell adhesion, phenotype, and function.

Methodology:

-

Cell Source: Primary Human Coronary Artery Endothelial Cells (HCAECs) or Human Aortic Endothelial Cells (HAECs) are commonly used.

-

Culture Medium: Cells are cultured in a specialized endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum.

-

Seeding: this compound-coated and control (bare metal, PDA-only) sterile discs are placed in multi-well culture plates. A suspension of endothelial cells is seeded onto the discs at a specific density (e.g., 25,000 cells/disc).[5]

-

Incubation: The cells are cultured for a defined period (e.g., 48 hours) in a humidified incubator at 37°C and 5% CO₂.[5]

-

Analysis:

-

Cell Adhesion: After incubation, non-adherent cells are washed away. Adherent cells are fixed, their nuclei stained (e.g., with Hoechst or DAPI), and quantified by counting cells per unit area using fluorescence microscopy.

-

Phenotype Assessment: Fixed cells are permeabilized and stained for key markers via immunofluorescence. A healthy EC phenotype is often characterized by strong CD31 staining at cell-cell junctions and low intracellular F-actin stress fibers. The ratio of CD31 to Actin fluorescence intensity can be used as a quantitative measure.[5]

-

Supernatant Collection: At the end of the culture period, the culture medium (supernatant) is collected, centrifuged to remove debris, and stored at -80°C for analysis of soluble factors.

-

Analysis of Soluble Markers (Bio-Plex Assay)

This protocol outlines the use of a multiplex immunoassay (e.g., Bio-Plex) to simultaneously quantify multiple cytokines, chemokines, and growth factors in the cell culture supernatants collected from ECs grown on this compound-coated surfaces.[1]

Methodology:

-

Standard Preparation: A standard curve is prepared by performing serial dilutions of a lyophilized cytokine standard of known concentration. The same culture medium used for the experiment should be used as the diluent.

-

Sample Incubation: The collected cell culture supernatants and the prepared standards are added to the wells containing the beads. The plate is incubated for ~60 minutes with shaking to allow the analytes to bind to the capture antibodies on the beads.

-

Detection Antibody Incubation: After washing away unbound proteins, a cocktail of biotinylated detection antibodies specific for each analyte is added to the wells. The plate is incubated for ~30 minutes with shaking.

-

Streptavidin-PE Incubation: Following another wash step, streptavidin-phycoerythrin (SAPE), which binds to the biotin on the detection antibodies, is added. This incubation lasts for ~10 minutes.

-

Data Acquisition: After a final wash, the beads are resuspended in assay buffer and the plate is read on a Bio-Plex instrument. The reader uses lasers to identify each bead by its internal dye and to quantify the fluorescence of the bound SAPE, which is proportional to the amount of analyte captured.

-

Data Analysis: The concentrations of the analytes in the samples are calculated by interpolating their fluorescence signals against the standard curve.

Conclusion and Future Directions

The CD31 agonist peptide this compound demonstrates a potent ability to promote endothelial cell homeostasis. By activating the native CD31 signaling pathway, it enhances endothelial cell adhesion and survival while fostering an anti-inflammatory and anti-thrombotic cellular phenotype. These properties, quantified through a series of robust in vitro and in vivo assays, make this compound a highly promising candidate for coating endovascular devices. Such a biomimetic strategy could significantly improve the long-term success of arterial stenting by accelerating vascular healing and reducing adverse events like in-stent restenosis and thrombosis.[1][3] Future research will likely focus on optimizing coating stability, long-term efficacy, and clinical translation of this technology.

References

- 1. web.mit.edu [web.mit.edu]

- 2. Coronary stent CD31-mimetic coating favours endothelialization and reduces local inflammation and neointimal development in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD31 signals confer immune privilege to the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Inhibition of antigen-receptor signaling by Platelet Endothelial Cell Adhesion Molecule-1 (CD31) requires functional ITIMs, SHP-2, and p56(lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CD31 signals confer immune privilege to the vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling through CD31 protects endothelial cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A CD31-Derived Peptide Prevents the Development of Antibody-Mediated Lesions in a Rat Model of Aortic Allograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Development of P8RI

This technical guide provides a comprehensive overview of the synthetic peptide this compound, a promising therapeutic agent in the fields of vascular biology and immunology. We will delve into its discovery, mechanism of action, and preclinical development, presenting key data, experimental protocols, and signaling pathways.

Introduction and Discovery

This compound is a synthetic peptide that functions as an agonist for the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31.[1][2][3] It was designed as a retro-inverso peptide, composed of all-D-amino acids, to enhance its resistance to plasma proteases while maintaining bioactivity.[3] this compound specifically binds to the juxtamembrane region of the CD31 ectodomain.[2][3] The discovery of this compound stemmed from research into the crucial role of CD31 in maintaining homeostasis at the interface of endothelial and immune cells.[1][4] Under conditions of strong immune stimulation, the regulatory function of CD31 can be compromised due to the cleavage of its extracellular portion.[1] this compound was developed to restore this immunomodulatory function.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a CD31 agonist, thereby restoring and sustaining the inhibitory signaling pathway mediated by this receptor.[1][2] Engagement of CD31 by this compound is believed to stabilize the clustering of the receptor.[2] This activation of CD31 initiates an intracellular signaling cascade that plays a critical role in modulating immune responses and maintaining vascular homeostasis.

A key step in this pathway is the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD31.[5] These phosphorylated ITIMs then serve as docking sites for Src homology 2 (SH2) domain-containing protein-tyrosine phosphatases, most notably SHP-2.[5][6][7][8] The recruitment of SHP-2 to the CD31 receptor complex is a critical event that leads to the dephosphorylation of downstream signaling molecules, thereby attenuating inflammatory responses.[5][6]

Below is a diagram illustrating the proposed signaling pathway initiated by this compound.

Preclinical Data

This compound has been evaluated in various preclinical models, demonstrating its potential in mitigating inflammation and promoting vascular healing.

In Vivo Efficacy

A key study investigated the effect of this compound in a rat model of aortic allograft, a model for antibody-mediated rejection in organ transplantation.[1] The results demonstrated a significant reduction in the development of donor-specific antibodies (DSAs) and favorable histological changes in the aortic grafts of this compound-treated animals.[1]

| Parameter | Control Group | This compound-Treated Group | p-value | Reference |

| Donor-Specific Antibodies (Mean Fluorescence Intensity) | 741 | 344 | 0.03 | [1][9] |

| Density of Nuclei in Media (nuclei/px²) | 2.2 x 10⁻⁵ | 3.4 x 10⁻⁵ | 0.01 | [1][9] |

| Media Surface Area (px²) | 2.02 x 10⁶ | 2.33 x 10⁶ | 0.007 | [1][9] |

In another preclinical model, this compound was used to coat coronary stents implanted in pigs.[4] At 28 days post-implantation, stents coated with the CD31-mimetic peptide showed a significant reduction in neointima development compared to bare-metal stents.[4] The neointima that did form appeared as a normal arterial media, and there was an absence of thrombosis.[4]

In Vitro Studies

In vitro experiments have shown that surfaces coated with a CD31-mimetic peptide significantly reduce the activation of primary human coronary artery endothelial cells and blood platelets/leukocytes.[4] Furthermore, these coatings have been shown to reduce the release of pro-inflammatory and pro-coagulant molecules.[2]

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively published in the available literature. One source indicates an IC50 of 150 μg/ml based on the human ether-a-go-go-related gene (hERG) tail current amplitude, suggesting a safety margin.[10] However, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and long-term toxicity are needed.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Peptide Synthesis

This compound is a synthetic peptide.[1] While the specific protocol for this compound is proprietary, it is likely synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11]

General SPPS Protocol:

-

Resin Swelling: The synthesis begins with the swelling of a suitable resin (e.g., Rink Amide resin) in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[11]

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in NMP.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIEA) and is then coupled to the deprotected resin.[11]

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[11]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Rat Aortic Allograft Model

This in vivo model is used to assess the efficacy of this compound in preventing antibody-mediated rejection.[1][9]

Protocol Outline:

-

Animal Models: Donor aortas are typically harvested from Brown Norway (BN) rats and transplanted into Lewis rats.[12]

-

Surgical Procedure: A segment of the donor's abdominal aorta is transplanted into the recipient's subrenal aorta in an orthotopic position using end-to-end anastomosis.[9]

-

This compound Administration: this compound is administered to the treatment group, for instance, via subcutaneous injection at a dose of 2.5 mg/kg/day for 28 days.[9] The control group receives a vehicle control (e.g., phosphate-buffered saline).[9]

-

Sample Collection: After the treatment period (e.g., 28 days), blood is collected to quantify circulating donor-specific antibodies.[9] The aortic allografts are harvested for histological and immunohistochemical analysis.[1]

-

Analysis: DSAs are quantified using techniques like flow cytometry.[1] Histological analysis is performed to assess parameters such as the density of nuclei in the media and the media surface area.[1]

In Vitro Endothelial Cell Activation Assay

This assay is used to evaluate the effect of this compound-coated surfaces on endothelial cells.[2][13]

Protocol Outline:

-

Surface Preparation: Cobalt Chromium discs are coated with the this compound peptide using methods like plasma amination or dip-coating.[2]

-

Cell Culture: Primary human coronary artery endothelial cells (HCAECs) are cultured on the coated discs.[2]

-

Incubation: The cells are incubated for a specified period (e.g., 48 hours).[2]

-

Supernatant Analysis: The culture supernatant is collected to analyze the release of soluble markers of inflammation and coagulation (e.g., IL-6, IL-8, tissue factor) using techniques like multiplex immunoassays.[2]

-

Cell Adhesion and Morphology: The adherence and morphology of the endothelial cells on the discs can be assessed using immunofluorescence microscopy.[14]

Below is a diagram illustrating a typical experimental workflow for evaluating this compound-coated stents.

Clinical Development

As of the latest available information, there is no public record of this compound entering clinical trials. Its development appears to be in the preclinical stage.

Conclusion and Future Directions

This compound represents a novel therapeutic approach targeting the CD31 signaling pathway to modulate inflammation and promote vascular healing. Preclinical data are promising, particularly in the contexts of preventing allograft rejection and improving the biocompatibility of cardiovascular devices. Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a clear safety profile. Should these studies yield positive results, the progression of this compound into clinical trials would be a logical and eagerly anticipated next step in its development as a potential therapeutic agent.

References

- 1. A CD31-Derived Peptide Prevents the Development of Antibody-Mediated Lesions in a Rat Model of Aortic Allograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coronary stent CD31-mimetic coating favours endothelialization and reduces local inflammation and neointimal development in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Coronary stent CD31-mimetic coating favours endothelialization and reduces local inflammation and neointimal development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CD31 signals confer immune privilege to the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. tridekone.com [tridekone.com]

- 10. This compound (D-P8RI) peptide [novoprolabs.com]

- 11. wernerlab.weebly.com [wernerlab.weebly.com]

- 12. Histological change in cryopreserved rat aortic allograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]

- 14. Camouflaging endovascular stents with an endothelial coat using CD31 domain 1 and 2 mimetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

P8RI's interaction with the CD31 ectodomain

An In-depth Technical Guide on the Interaction of the CD31 Agonist Peptide P8RI with the CD31 Ectodomain

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), or CD31, is a critical transmembrane protein that maintains homeostasis at the interface between the vascular endothelium and circulating immune cells. Its regulatory function is mediated by immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail. However, under conditions of strong immune stimulation or inflammation, the extracellular portion of CD31 is cleaved and shed, leading to a loss of its inhibitory signaling. This compound is a synthetic, retro-inverso peptide designed as a CD31 agonist. It specifically targets the remaining juxtamembrane portion of the cleaved CD31 ectodomain, restoring its clustering and downstream inhibitory signaling. This guide provides a comprehensive overview of the this compound-CD31 interaction, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways and workflows.

**1. This compound Peptide and CD31 Receptor Overview

The this compound Peptide

This compound is a biomimetic peptide that acts as a CD31 agonist.[1] Its design incorporates several key features to enhance its therapeutic potential:

-

Sequence: The peptide has the amino acid sequence H-kwpalfvr-OH.[2][3]

-

Retro-Inverso Structure: this compound is a retro-inverso peptide, meaning it is composed of D-amino acids arranged in a reversed sequence. This configuration allows it to maintain the side-chain topology of the parent peptide while providing significant resistance to degradation by plasma proteases, enhancing its in vivo stability.[1][3]

-

Target: It specifically binds to the juxtamembrane amino acid sequence (aa 551-574) of the CD31 ectodomain, which remains on the cell surface after the primary extracellular domains are shed.[3][4][5]

The CD31 (PECAM-1) Receptor

CD31 is a 130 kDa member of the immunoglobulin (Ig) superfamily, constitutively expressed at high levels on the surface of endothelial cells and at lower levels on hematopoietic cells, including platelets, monocytes, neutrophils, and T-cells.[6][7][8]

-

Structure: It consists of six extracellular Ig-like domains, a transmembrane region, and a cytoplasmic tail.[8]

-

Function: CD31 plays a crucial role in regulating leukocyte transendothelial migration, maintaining vascular integrity, and modulating immune responses.[6][9]

-

Signaling Mechanism: Its regulatory functions are primarily mediated by two ITIMs in its cytoplasmic tail.[9][10] Upon homophilic engagement (binding between CD31 molecules on adjacent cells), the ITIMs become phosphorylated. This creates docking sites for SH2-domain-containing phosphatases, such as SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules involved in cellular activation, thus exerting an inhibitory effect.[10]

**2. Mechanism of this compound Interaction with the CD31 Ectodomain

Under inflammatory conditions, cell activation can trigger the proteolytic cleavage and shedding of the five N-terminal extracellular domains of CD31.[5][11] This process abrogates the receptor's ability to form the necessary trans-homophilic interactions and subsequent cis-homo-oligomerization required for ITIM phosphorylation and inhibitory signaling.[5][12]

This compound restores this lost function by acting as a molecular surrogate. It binds directly to the remaining juxtamembrane fragment of CD31 on the cell surface.[1][4] This interaction is believed to induce the necessary clustering of the truncated CD31 molecules, mimicking the natural cis-homophilic oligomerization. This restored clustering allows for the phosphorylation of the ITIMs, recruitment of SHP-2, and the re-establishment of the inhibitory signaling cascade, ultimately suppressing cellular activation.[5]

**3. Quantitative Data Summary

The following tables summarize the quantitative data reported across various studies investigating the effects of this compound. Direct binding affinity data (e.g., Kd) for the this compound-CD31 interaction is not prominently available in the reviewed literature; however, dose-response and biological efficacy data are presented.

Table 1: In Vitro Efficacy of this compound and Related Peptides

| Parameter | Model System | Peptide | Concentration/Dose | Result | Reference |

|---|---|---|---|---|---|

| Homophilic Interaction | Surface Plasmon Resonance | Human CD31 Peptide (aa 551-574) | 0.63 - 20 µg/mL | Dose-dependent increase in response units (ΔRU) | [5] |

| Dendritic Cell Maturation | Lipopolysaccharide (LPS)-stimulated Bone Marrow-Derived Dendritic Cells (BMDCs) | CD31 Agonist Peptide (551-574) | 50 µg/mL | Significant reduction in MHCII, CD86, CD40 expression | [13] |

| Cytokine Production | LPS-stimulated BMDCs | CD31 Agonist Peptide (551-574) | 50 µg/mL | Reduced IL-12 & IL-6; Increased TGF-β1 & IL-10 | [13] |

| hERG Channel Inhibition | hERG tail current amplitude assay | this compound | 150 µg/mL | IC50 value (safety pharmacology) |[2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | This compound Dosing Regimen | Result | Reference |

|---|---|---|---|---|

| Aneurysmal Transformation | Atherosclerotic Mice | 2.5 mg/kg; s.c. daily (days 7-28) | Significant reduction in aneurysmal transformation | [1] |

| Donor-Specific Antibodies (DSA) | Rat Aortic Allograft | Administered for 28 days | Reduced DSA levels (MFI 344 vs. 741 in control) | [11] |

| Neointimal Development | Pig Coronary Artery Stent Model | This compound-coated stent | Significantly reduced neointima vs. Bare Metal Stent at 28 days | [4][14] |

| Endothelialization | Pig Coronary Artery Stent Model | this compound-coated stent | Fully endothelialized struts at 7 days |[4][14] |

**4. Detailed Experimental Protocols

Detailed methodologies for key experiments are provided below, based on descriptions in the cited literature.

Binding Analysis via Surface Plasmon Resonance (SPR)

This protocol is adapted from methods used to analyze the homophilic interaction of the parent CD31 peptide, which this compound mimics.[5]

-

Chip Preparation: A sensor chip (e.g., Biacore CM5) is activated. A scrambled, control peptide is immobilized in the reference flow cell, and the CD31 juxtamembrane peptide (the target for this compound) is immobilized in the active flow cell.

-

Analyte Preparation: this compound peptide is prepared in a series of 2-fold dilutions (e.g., ranging from 0.5 to 20 µg/mL) in a suitable running buffer (e.g., HBS-EP).

-

Binding Measurement: The diluted this compound solutions are injected sequentially over the reference and active flow cells at a constant flow rate. Association and dissociation phases are monitored in real-time.

-

Data Analysis: The response from the reference cell is subtracted from the active cell to correct for non-specific binding. The resulting sensorgrams (Response Units vs. Time) are analyzed to determine binding kinetics. Data are expressed as the change in response units (ΔRU).

In Vitro Endothelial Cell Adhesion on this compound-Coated Surfaces

This protocol assesses the biocompatibility and pro-endothelialization properties of this compound-coated medical device surfaces.[4]

-

Surface Coating: Cobalt-Chromium discs (or other relevant material) are coated with this compound using a dip-coating procedure, often involving an adhesive linker like polydopamine (PDA). Bare metal and PDA-only coated discs serve as controls.

-

Cell Culture: Primary Human Coronary Artery Endothelial Cells (HCAECs) are cultured in appropriate media.

-

Seeding: The coated and control discs are placed in 96-well plates. HCAECs are seeded onto the discs at a defined density (e.g., 25,000 cells/disc) and incubated for 48 hours.

-

Analysis:

-

Adhesion: After incubation, non-adherent cells are washed away. Adherent cells are fixed, stained (e.g., with DAPI for nuclei), and counted using fluorescence microscopy to quantify cell adherence.

-

Phenotype: The morphology and integrity of the endothelial monolayer are assessed. Immunofluorescence staining for junctional proteins like CD31 can be performed to evaluate cell-cell contacts.

-

In Vivo Stent Implantation in a Porcine Coronary Artery Model

This protocol evaluates the in vivo performance of this compound-coated stents.[4][14]

-

Device Preparation: this compound-coated stents, bare-metal stents (BMS), and drug-eluting stents (DES) are prepared for implantation.

-

Animal Model: Farm pigs are used as the animal model due to the similarity of their coronary arteries to humans.

-

Implantation Procedure: Under general anesthesia and using standard interventional cardiology techniques, stents are implanted into the coronary arteries of the pigs (e.g., n=9 stents per group per time point).

-

Follow-up: Animals are monitored for specific periods, typically 7 and 28 days. Coronary angiography can be performed to assess luminal size.

-

Histological Analysis: At the end of the follow-up period, the animals are euthanized, and the stented arterial segments are harvested. The arteries are perfusion-fixed, embedded, sectioned, and stained (e.g., H&E, Masson's trichrome).

-

Endpoint Evaluation: Microscopic analysis is performed to assess key endpoints:

-

Endothelialization: The extent of strut coverage by endothelial cells.

-

Neointimal Growth: The thickness of the neointimal layer that forms over the stent struts.

-

Inflammation Score: The degree of inflammatory cell infiltration around the struts.

-

Thrombosis: The presence or absence of thrombus formation.

-

Conclusion

The this compound peptide represents a targeted therapeutic strategy to restore the crucial homeostatic functions of CD31 that are lost during inflammatory processes. By binding to the juxtamembrane ectodomain of cleaved CD31, this compound effectively acts as an agonist, re-initiating the receptor's intrinsic inhibitory signaling pathways. This mechanism has demonstrated significant therapeutic potential in preclinical models, showing efficacy in reducing inflammation, promoting vascular healing, and improving the biocompatibility of medical devices. Further research to elucidate its precise binding kinetics and to translate these findings into clinical applications is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (D-P8RI) peptide [novoprolabs.com]

- 3. Cleaved CD31 as a target for in vivo molecular imaging of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coronary stent CD31-mimetic coating favours endothelialization and reduces local inflammation and neointimal development in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. CD31 acts as a checkpoint molecule and is modulated by FcγR-mediated signaling in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD31 signaling promotes the detachment at the uropod of extravasating neutrophils allowing their migration to sites of inflammation | eLife [elifesciences.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. A CD31-Derived Peptide Prevents the Development of Antibody-Mediated Lesions in a Rat Model of Aortic Allograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Camouflaging endovascular stents with an endothelial coat using CD31 domain 1 and 2 mimetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CD31 is a key coinhibitory receptor in the development of immunogenic dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coronary stent CD31-mimetic coating favours endothelialization and reduces local inflammation and neointimal development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

P8RI: A Novel Agonist of CD31 for the Prevention of Allograft Rejection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Allograft rejection remains a significant barrier to long-term success in organ transplantation. The immune response, involving both cellular and humoral arms, can lead to graft damage and eventual failure. Current immunosuppressive regimens, while effective, are associated with numerous side effects, highlighting the need for novel therapeutic strategies. One promising target is the protein CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1), an immunomodulatory receptor expressed on the surface of endothelial and immune cells. Under normal conditions, CD31 plays a crucial role in maintaining immune homeostasis. However, during strong immune stimulation, its regulatory function can be lost. P8RI, a synthetic agonist peptide, has emerged as a potential therapeutic agent capable of restoring the immunomodulatory function of CD31, thereby offering a new approach to preventing allograft rejection.[1][2] This technical guide provides a comprehensive overview of the role of this compound in preventing allograft rejection, detailing its mechanism of action, relevant signaling pathways, and experimental data.

Mechanism of Action: Restoring CD31's Immunomodulatory Function

CD31 is a transmembrane glycoprotein that functions as an inhibitory co-receptor. Its cytoplasmic tail contains Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs). Upon engagement, these ITIMs become phosphorylated and recruit Src-homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2. This recruitment leads to the dephosphorylation of key signaling molecules involved in cellular activation, thereby dampening the immune response.

During intense immune activation, as seen in allograft rejection, the extracellular portion of CD31 can be cleaved, leading to a loss of its regulatory function.[1][2] this compound is a synthetic peptide designed to bind to the ectodomain of the remaining truncated CD31 molecule. This binding is believed to restore the clustering and signaling capacity of CD31, effectively reinstating its inhibitory function.[2] By reactivating this natural braking mechanism of the immune system, this compound can potentially prevent the uncontrolled activation of immune cells that leads to allograft rejection.

This compound Signaling Pathway

The signaling cascade initiated by this compound binding to CD31 is crucial for its immunosuppressive effects. The following diagram illustrates the proposed signaling pathway.

Caption: this compound binding to truncated CD31 restores its inhibitory signaling cascade.

Quantitative Data on this compound in an Aortic Allograft Model

A key preclinical study investigated the efficacy of this compound in a rat model of orthotopic aortic allograft. The data from this study demonstrates the potential of this compound in mitigating antibody-mediated rejection (AMR).[1][2]

| Parameter | Control Group | This compound-Treated Group | P-value | Reference |

| Donor-Specific Antibodies (DSA) (Mean Fluorescence Intensity) | 741 | 344 | <0.05 | [1][2] |

| Density of Nuclei in Media (nuclei/px²) | 2.2 x 10⁻⁵ | 3.4 x 10⁻⁵ | <0.05 | [1][2] |

| Media Surface Area (px²) | 2.02 x 10⁶ | 2.33 x 10⁶ | <0.01 | [1][2] |

These results indicate that this compound treatment significantly reduces the production of DSAs, which are major contributors to AMR.[1][2] Furthermore, the increased density of nuclei and larger media surface area in the this compound-treated group suggest better preservation of the allograft's structural integrity.[1][2]

Experimental Protocols

In Vivo: Rat Aortic Allograft Model

This protocol is based on the methodology described in the study by Sannier et al. (2021).[1]

Objective: To evaluate the effect of this compound on the prevention of antibody-mediated rejection in a rat aortic allograft model.

Animal Model:

-

Donor Strain: Brown Norway (BN) rats

-

Recipient Strain: Lewis (LEW) rats

Surgical Procedure:

-

Anesthetize both donor and recipient rats.

-

Harvest a segment of the thoracic aorta from the BN donor rat.

-

Perform an orthotopic transplantation of the aortic segment into the infrarenal abdominal aorta of the LEW recipient rat.

This compound Treatment:

-

Administer this compound subcutaneously to the experimental group at a specified dosage (e.g., 2.5 mg/kg/day) for 28 days post-transplantation.

-

Administer a vehicle control (e.g., phosphate-buffered saline) to the control group.

Outcome Assessment:

-

DSA Quantification: Collect blood samples at the end of the treatment period and quantify circulating DSAs using flow cytometry.

-

Histological Analysis: Euthanize the animals, perfuse the vasculature, and harvest the aortic allografts. Perform histological staining (e.g., Hematoxylin and Eosin) to assess cellular infiltration, intimal thickening, and overall graft morphology.

-

Immunohistochemistry: Stain tissue sections for markers of immune cell infiltration (e.g., CD3 for T-cells, CD20 for B-cells) and complement deposition (e.g., C4d).

Caption: Workflow for the rat aortic allograft model to evaluate this compound efficacy.

In Vitro: T-Cell Activation Assay

This generalized protocol can be adapted to assess the effect of this compound on T-cell activation.

Objective: To determine the in vitro effect of this compound on T-cell proliferation and activation.

Materials:

-

Human or murine peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

-

T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or allogeneic dendritic cells).

-

This compound peptide at various concentrations.

-

Cell proliferation dye (e.g., CFSE).

-

Flow cytometer.

Procedure:

-

Isolate PBMCs or T-cells from blood.

-

Label the cells with a proliferation dye (e.g., CFSE).

-

Culture the cells in the presence of T-cell activation stimuli.

-

Add this compound at a range of concentrations to the experimental wells. Include a vehicle control.

-

Incubate the cells for a period of 3-5 days.

-

Harvest the cells and stain for T-cell surface markers (e.g., CD4, CD8, CD25, CD69).

-

Analyze the cells by flow cytometry to assess proliferation (dye dilution) and the expression of activation markers.

Caption: Experimental workflow for an in vitro T-cell activation assay with this compound.

Discussion and Future Directions

The available preclinical data suggests that this compound is a promising therapeutic candidate for the prevention of allograft rejection, particularly antibody-mediated rejection.[1][2] Its mechanism of action, centered on the restoration of the natural immunomodulatory function of CD31, offers a targeted approach that may circumvent some of the broad immunosuppressive effects of current therapies.

However, further research is needed to fully elucidate the potential of this compound. Key areas for future investigation include:

-

Efficacy in other allograft models: Evaluating this compound in models of other solid organ transplants (e.g., heart, kidney) will be crucial to determine its broader applicability.

-

Effects on T-cell and B-cell subsets: Detailed analysis of how this compound influences the differentiation and function of various lymphocyte subsets (e.g., Th1, Th2, Th17, regulatory T-cells, plasma cells) will provide a more complete understanding of its immunomodulatory effects.

-

Cytokine modulation: Investigating the impact of this compound on the production of pro- and anti-inflammatory cytokines will further clarify its mechanism of action.

-

Combination therapies: Studies exploring the synergistic effects of this compound with existing immunosuppressive drugs could lead to more effective and less toxic treatment regimens.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human transplant recipients. To date, there is a lack of publicly available information on clinical trials specifically investigating this compound for the prevention of allograft rejection.

Conclusion

This compound represents a novel and targeted approach to preventing allograft rejection by restoring the inhibitory function of CD31. Preclinical evidence is encouraging, demonstrating a significant reduction in donor-specific antibodies and improved graft integrity in a model of antibody-mediated rejection.[1][2] The detailed experimental protocols and understanding of the signaling pathway provided in this guide offer a solid foundation for further research and development. Continued investigation into the broader efficacy and detailed immunological effects of this compound is warranted and holds the promise of a new therapeutic option for transplant recipients.

References

Foundational Research on P8RI and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P8RI is a synthetic peptide agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1 or CD31), a key regulator of immune homeostasis. Foundational research has illuminated this compound's potential as a therapeutic agent in inflammatory conditions by restoring the immunomodulatory functions of CD31. This technical guide provides an in-depth overview of the core research on this compound, focusing on its mechanism of action, its role in key signaling pathways, and detailed experimental protocols for its study. Quantitative data from seminal studies are presented in a structured format to facilitate comparison and analysis.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous diseases. The CD31 molecule, expressed on the surface of endothelial cells, platelets, and leukocytes, plays a critical role in maintaining vascular homeostasis and modulating immune responses. During pronounced inflammatory events, the extracellular domain of CD31 can be cleaved, leading to a loss of its regulatory function and an amplification of the inflammatory cascade.

This compound is a synthetic peptide designed to mimic a functional domain of CD31. It acts as a CD31 agonist, binding to its ectodomain and restoring its immunomodulatory capabilities. This guide synthesizes the foundational research on this compound, providing a comprehensive resource for researchers and drug development professionals interested in its therapeutic potential.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by acting as an agonist for the CD31 receptor. Its primary mechanism involves the restoration of CD31's inhibitory signaling, particularly in instances where the receptor's function is compromised by proteolytic cleavage during severe inflammation.

Targeting Cleaved CD31

Under conditions of strong immune stimulation, proteases cleave the extracellular portion of CD31 on activated endothelial cells and leukocytes. This shedding event abrogates the normal homophilic interactions of CD31, which are crucial for its immunosuppressive signaling. This compound is designed to bind to the remaining juxtamembrane fragment of the cleaved CD31, thereby stabilizing the receptor's clustering and reinstating its signaling capacity.

Restoration of CD31 Signaling

The cytoplasmic tail of CD31 contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon this compound binding and clustering of CD31, these ITIMs become phosphorylated. This phosphorylation event creates docking sites for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-1 and SHP-2. The recruitment and activation of these phosphatases are central to CD31's inhibitory function.

This compound in Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways that govern the expression of pro-inflammatory molecules.

The this compound-CD31-SHP-2 Signaling Axis

The binding of this compound to CD31 initiates a signaling cascade that leads to the recruitment and activation of the tyrosine phosphatase SHP-2. Activated SHP-2 can dephosphorylate and thereby inactivate various downstream signaling molecules involved in inflammatory pathways.

This compound-CD31-SHP-2 Signaling Pathway

Modulation of NF-κB and MAP Kinase Pathways